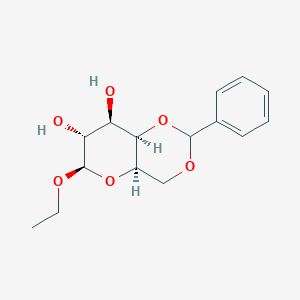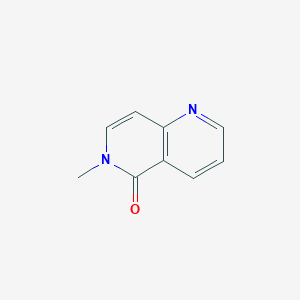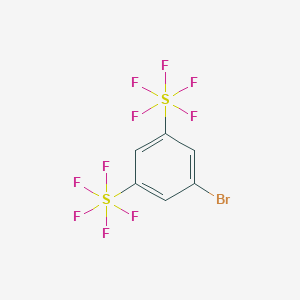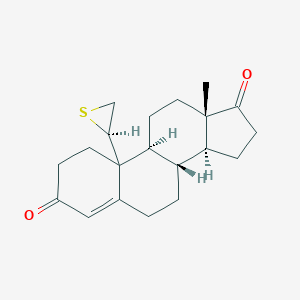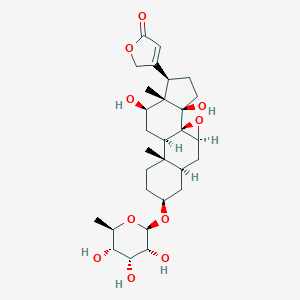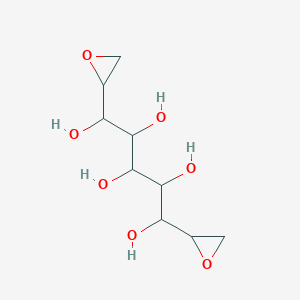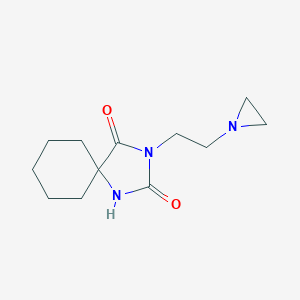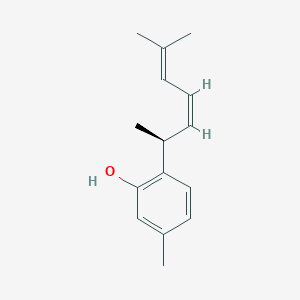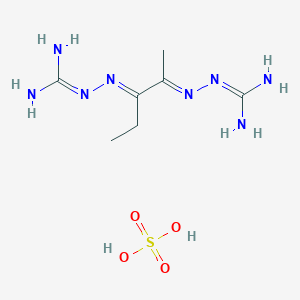
Ethylmethylglyoxal bis(guanylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmethylglyoxal bis(guanylhydrazone) (EMGBG) is a chemical compound that has been extensively studied for its potential applications in cancer treatment. It is a polyamine analogue that inhibits the biosynthesis of spermine and spermidine, which are essential for cell growth and proliferation. EMGBG has been shown to have promising anti-cancer effects in preclinical studies, and its mechanism of action is still being investigated.
Mechanism Of Action
The mechanism of action of Ethylmethylglyoxal bis(guanylhydrazone) is not fully understood, but it is believed to involve the inhibition of polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their biosynthesis is upregulated in cancer cells. By inhibiting polyamine biosynthesis, Ethylmethylglyoxal bis(guanylhydrazone) can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
Ethylmethylglyoxal bis(guanylhydrazone) has been shown to have a range of biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit angiogenesis, the growth of new blood vessels that supply nutrients to tumors. Ethylmethylglyoxal bis(guanylhydrazone) has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Advantages And Limitations For Lab Experiments
Ethylmethylglyoxal bis(guanylhydrazone) has several advantages for use in scientific research. It has a well-defined chemical structure, and its synthesis method is well-established. Ethylmethylglyoxal bis(guanylhydrazone) is also relatively stable and can be stored for long periods without significant degradation. However, Ethylmethylglyoxal bis(guanylhydrazone) also has some limitations. It is highly toxic and can cause cell death at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Ethylmethylglyoxal bis(guanylhydrazone). One area of focus is the development of more potent and selective analogues of Ethylmethylglyoxal bis(guanylhydrazone). Another area of interest is the investigation of Ethylmethylglyoxal bis(guanylhydrazone) in combination with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further studies are needed to elucidate the mechanism of action of Ethylmethylglyoxal bis(guanylhydrazone) and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to determine the safety and efficacy of Ethylmethylglyoxal bis(guanylhydrazone) in humans.
Synthesis Methods
Ethylmethylglyoxal bis(guanylhydrazone) can be synthesized through a multi-step process involving the reaction of ethylmethylglyoxal with guanylhydrazine. The synthesis of Ethylmethylglyoxal bis(guanylhydrazone) is a complex process, and requires careful control of reaction conditions to ensure high yield and purity. The purity of Ethylmethylglyoxal bis(guanylhydrazone) is critical for its use in scientific research, as impurities can affect its biological activity.
Scientific Research Applications
Ethylmethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-proliferative effects on a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. Ethylmethylglyoxal bis(guanylhydrazone) has also been shown to inhibit tumor growth in animal models of cancer.
properties
CAS RN |
106119-99-7 |
|---|---|
Product Name |
Ethylmethylglyoxal bis(guanylhydrazone) |
Molecular Formula |
C7H18N8O4S |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)pentan-3-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H16N8.H2O4S/c1-3-5(13-15-7(10)11)4(2)12-14-6(8)9;1-5(2,3)4/h3H2,1-2H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+; |
InChI Key |
MXUYVZOFMRUFCD-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C.OS(=O)(=O)O |
SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
Canonical SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
synonyms |
EMGBG EMGBG sulfate ethylmethylglyoxal bis(guanylhydrazone) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




